3,5-Dichloropyridine 1-oxide: A Technical Guide to Synthesis and Characterization
3,5-Dichloropyridine 1-oxide: A Technical Guide to Synthesis and Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3,5-Dichloropyridine 1-oxide is a key halogenated heterocyclic building block utilized in medicinal chemistry and advanced chemical synthesis.[1] Its value stems from the electron-deficient pyridine ring and the activated N-oxide group, which enhance its reactivity for nucleophilic aromatic substitution (SNAr), making it a crucial precursor for complex pyridine derivatives.[1] This document provides a comprehensive technical overview of its synthesis, purification, and detailed spectroscopic characterization.
Synthesis Pathway
The most prevalent and direct method for synthesizing 3,5-Dichloropyridine 1-oxide is the N-oxidation of its precursor, 3,5-Dichloropyridine.[1] This transformation is typically achieved using strong oxidizing agents such as peracids or hydrogen peroxide in an acidic medium.[1]
Experimental Protocols & Data
The selection of the oxidizing agent and reaction conditions is critical for maximizing the yield and purity of the final product.[1] Methods using meta-chloroperbenzoic acid (m-CPBA) are reported to achieve yields as high as 96.4%, while oxidation with hydrogen peroxide in acetic acid is also a common and effective approach.[1]
Table 1: Summary of Synthesis Conditions and Yields
| Oxidizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| m-CPBA | Dichloromethane | Not Specified | Not Specified | 96.4 | [1] |
| Hydrogen Peroxide (30%) | Acetic Acid | 70 | Not Specified | Not Specified | [1] |
| Peracetic Acid (40%)* | Acetic Acid, Chloroform | 50 | 24 | 71 | [2][3] |
Data for the analogous synthesis of 3,5-difluoropyridine-N-oxide.
This method is highly efficient for the N-oxidation of pyridines.[1]
-
Dissolution: Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane.
-
Reaction: Cool the solution in an ice bath and add meta-chloroperbenzoic acid (m-CPBA) portion-wise while maintaining the temperature.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium metabisulfite) to destroy excess peroxide. Neutralize the mixture with a base like sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
This method utilizes readily available and environmentally safer reagents.[1]
-
Reaction Setup: In a round-bottom flask, combine 3,5-Dichloropyridine with glacial acetic acid.
-
Oxidation: Slowly add 30% aqueous hydrogen peroxide to the mixture.
-
Heating: Heat the reaction mixture to a controlled temperature of 70°C and maintain for several hours, monitoring by TLC.[1]
-
Workup: Cool the mixture to room temperature and carefully neutralize with a chilled, dilute solution of sodium hydroxide. Destroy any remaining peroxides by adding a small amount of sodium metabisulfite.[2][3]
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can be recrystallized.[2][3]
Purification and Experimental Workflow
Purification is essential to isolate 3,5-Dichloropyridine 1-oxide from unreacted starting material and byproducts. Column chromatography using silica gel is a widely used and effective method.[1] For derivatives, eluent systems such as ethyl acetate in hexanes or dichloromethane/methanol have been successfully employed.[1]
Characterization Data
The structure and purity of 3,5-Dichloropyridine 1-oxide are confirmed through various analytical techniques.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15177-57-8 | [2][4][5] |
| Molecular Formula | C₅H₃Cl₂NO | [4][5] |
| Molecular Weight | 163.99 g/mol | [4][5] |
| Melting Point | 110-113 °C | [2][3] |
| Appearance | White solid |[6] |
Due to the C2v symmetry of the molecule, the NMR spectra are simplified. The pyridine ring has three distinct proton environments (H-2/H-6, H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, C-4).[1] The N-oxide group deshields the alpha protons (H-2, H-6) and shields the gamma proton (H-4) compared to the parent pyridine.[1]
Table 3: Predicted ¹H NMR Spectral Data
| Position | Multiplicity | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-2, H-6 | Singlet | ~8.1 - 8.3 | Chemically equivalent protons alpha to the N-oxide.[1] |
| H-4 | Singlet | ~7.2 - 7.4 | Proton gamma to the N-oxide.[1] |
Table 4: Predicted ¹³C NMR Spectral Data
| Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2, C-6 | ~139 - 141 | Carbons adjacent to the nitrogen.[1] |
| C-3, C-5 | Not specified | Carbons bearing chlorine atoms. |
| C-4 | ~124 - 126 | Carbon at the para position to the nitrogen.[1] |
The key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the N-O stretching vibration, which is highly characteristic of pyridine N-oxides.[1]
Table 5: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-O Stretch | 1000 - 2000 | Strong, Characteristic[4] |
| C-Cl Stretch | Not specified | - |
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Table 6: High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated Monoisotopic Mass | Analysis Type |
|---|---|---|
| [C₅H₃Cl₂NO]+ | 162.9642 | HRMS |
Note: The calculated mass confirms the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[1]
References
- 1. 3,5-Dichloropyridine 1-oxide | High Purity [benchchem.com]
- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]
- 3. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3,5-Dichloropyridine N-oxide | 15177-57-8 | QAA17757 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
